molecular formula C22H26N2O2 B268366 N-[4-(1-azepanylcarbonyl)phenyl]-3-phenylpropanamide

N-[4-(1-azepanylcarbonyl)phenyl]-3-phenylpropanamide

Cat. No. B268366
M. Wt: 350.5 g/mol
InChI Key: JDHXWNQOOROOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-azepanylcarbonyl)phenyl]-3-phenylpropanamide, commonly known as APAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the amide class of compounds and has been found to possess a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of APAP is not fully understood. However, studies have suggested that APAP may exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and by activating the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects:
APAP has been found to possess a wide range of biochemical and physiological effects. Studies have shown that APAP can inhibit the production of prostaglandins, which are involved in the inflammatory response. APAP has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using APAP in lab experiments is that it is relatively easy to synthesize and obtain in pure form. Additionally, APAP has been extensively studied, and its effects are well-documented. However, one limitation of using APAP in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving APAP.

Future Directions

There are several future directions for research involving APAP. One area of research that is currently being explored is the potential use of APAP in the treatment of cancer. Researchers are also investigating the potential use of APAP in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, new synthesis methods for APAP are being developed, which may lead to higher yields and lower costs.

Synthesis Methods

The synthesis of APAP involves the reaction between 4-(1-azepanylcarbonyl)phenylboronic acid and 3-phenylpropanoyl chloride. This reaction takes place in the presence of a palladium catalyst and a base such as potassium carbonate. The yield of APAP obtained from this reaction is typically around 70-80%.

Scientific Research Applications

APAP has been extensively studied for its potential applications in scientific research. One area of research where APAP has shown promise is in the field of cancer research. Studies have shown that APAP can inhibit the growth of cancer cells in vitro and in vivo. APAP has also been studied for its potential applications in the treatment of inflammation and pain.

properties

Product Name

N-[4-(1-azepanylcarbonyl)phenyl]-3-phenylpropanamide

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C22H26N2O2/c25-21(15-10-18-8-4-3-5-9-18)23-20-13-11-19(12-14-20)22(26)24-16-6-1-2-7-17-24/h3-5,8-9,11-14H,1-2,6-7,10,15-17H2,(H,23,25)

InChI Key

JDHXWNQOOROOIS-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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